Oxyconine -

Oxyconine

Catalog Number: EVT-1596640
CAS Number:
Molecular Formula: C8H18NO+
Molecular Weight: 144.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oxycodone is a semi-synthetic opioid derived from thebaine, a natural alkaloid found in opium poppies. It is classified as a narcotic analgesic, primarily used to manage moderate to severe pain. Oxycodone acts on the central nervous system to relieve pain and is often prescribed in various formulations including immediate-release and controlled-release tablets.

Source and Classification

Oxycodone belongs to the class of drugs known as opioid analgesics. It is chemically classified as a morphinan derivative, sharing structural similarities with other opioids like morphine and codeine. Thebaine, the precursor for oxycodone synthesis, is obtained from opium poppy plants, specifically from varieties that have been genetically modified to increase the yield of this alkaloid.

Synthesis Analysis

Methods and Technical Details

The synthesis of oxycodone typically involves a multi-step process starting from thebaine. Various synthetic routes have been developed:

  1. Oxidation: Thebaine undergoes oxidation to form 14-hydroxycodeinone. This can be achieved using hydrogen peroxide in an acidic medium, which facilitates the conversion while controlling impurities .
  2. Reduction: The 14-hydroxycodeinone is then reduced to produce oxycodone. This step may involve catalytic hydrogenation or other reducing agents such as sodium borohydride .
  3. Purification: After synthesis, oxycodone is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use .
Molecular Structure Analysis

Structure and Data

Oxycodone has a complex molecular structure characterized by its morphinan framework. Its chemical formula is C₁₈H₂₁NO₃, with a molecular weight of 315.36 g/mol. The structure features several functional groups, including hydroxyl (-OH) and ketone (C=O) groups, which are crucial for its pharmacological activity.

The stereochemistry of oxycodone is significant; it has multiple chiral centers which contribute to its potency and efficacy as an analgesic. The three-dimensional arrangement of atoms allows it to interact effectively with opioid receptors in the brain.

Chemical Reactions Analysis

Reactions and Technical Details

Oxycodone can participate in various chemical reactions due to its functional groups:

  1. Oxidation: Oxycodone can be oxidized to form 10-keto-oxycodone using strong oxidizing agents like chromium trioxide or selenium dioxide .
  2. Reduction: It can also be reduced back to its precursors or modified into other derivatives through hydrogenation or reduction reactions.
  3. Degradation: Under certain conditions, oxycodone can degrade into various metabolites, which are often monitored in pharmacokinetic studies.

These reactions are essential for understanding both the metabolism of oxycodone in the body and its potential interactions with other substances.

Mechanism of Action

Process and Data

Oxycodone exerts its analgesic effects primarily through its action on the mu-opioid receptors in the central nervous system. Upon binding to these receptors, oxycodone inhibits the release of neurotransmitters involved in pain signaling pathways, effectively reducing the perception of pain.

The mechanism involves:

  • Agonist Activity: Oxycodone acts as an agonist at mu-opioid receptors, leading to increased pain threshold.
  • Inhibition of Pain Pathways: It modulates neurotransmitter release (such as substance P and glutamate), thereby dampening pain transmission.
  • Central Nervous System Effects: Beyond pain relief, oxycodone can induce euphoria and sedation due to its central nervous system depressant properties.

Data suggest that oxycodone's efficacy can be influenced by genetic factors affecting receptor sensitivity and metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oxycodone is a white crystalline powder that is soluble in water and organic solvents like ethanol and methanol. Its melting point is approximately 76–78 °C.

Key physical properties include:

  • Appearance: White crystalline solid
  • Solubility: Soluble in water (moderately), ethanol (highly)
  • Stability: Sensitive to light; should be stored in opaque containers
  • pH: Typically neutral when dissolved in solution

Chemical properties include:

  • Reactivity: Can undergo oxidation and reduction reactions.
  • Decomposition: Decomposes under extreme conditions (heat, light).

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Oxycodone's primary application is in pain management for patients suffering from acute or chronic pain conditions. Its uses extend beyond mere analgesia:

  1. Clinical Research: Oxycodone is often studied for its pharmacokinetics and pharmacodynamics in clinical trials.
  2. Analytical Chemistry: Techniques such as high-performance liquid chromatography are employed to analyze oxycodone levels in biological samples, aiding in therapeutic drug monitoring .
  3. Molecular Studies: Research into opioid receptor interactions helps elucidate mechanisms of pain relief and addiction potential associated with opioids.
Historical Development and Sociopolitical Context of Oxycodone

Early Synthesis and Pharmaceutical Innovation (1916–1945)

Oxycodone was first synthesized in 1916 at the University of Frankfurt, Germany, by chemists Martin Freund and Edmund Speyer. Their work aimed to develop a potent analgesic derived from thebaine, an alkaloid of the opium poppy (Papaver somniferum), as an alternative to morphine and heroin [5] [8]. The compound’s semi-synthetic nature allowed for enhanced potency and tailored pharmacological properties. By 1917, oxycodone was clinically deployed in Germany under the brand name Eukodal to manage postoperative and trauma pain in World War I soldiers, administered via intramuscular and intravenous routes [5].

During the 1920s–1930s, pharmaceutical companies explored oral formulations to capitalize on oxycodone’s bioavailability (~60–87%) and extended duration of action [5]. In 1939, the United States introduced oxycodone as a single-entity analgesic, but its use remained limited compared to morphine. Regulatory oversight was minimal during this period, with no specific controls on opioid prescribing. The compound’s abuse potential was largely unrecognized until the 1940s, when anecdotal reports of dependency emerged among patients receiving high-dose therapies [8].

Table 1: Early Oxycodone Brand Development (1916–1945)

YearBrand NameFormulationPrimary Use
1917EukodalInjectableSurgical/trauma pain
1939Oxycodone (U.S.)Oral tabletGeneral analgesia

Post-War Commercialization and Regulatory Evolution

The post-1945 era saw oxycodone repositioned as a mainstream analgesic. In 1950, the introduction of Percodan (oxycodone + aspirin) by Endo Pharmaceuticals marked a strategic shift toward combination products for chronic pain [8]. Aggressive marketing framed oxycodone as a safer, less addictive option than morphine, despite limited clinical evidence. Sales surged as prescriptions expanded beyond cancer pain to include back pain, arthritis, and migraines [4].

Regulatory scrutiny intensified in the 1960s as U.S. heroin addiction rates rose. The Controlled Substances Act (CSA) of 1970 classified oxycodone as Schedule II, acknowledging its medical utility but high abuse potential [7]. This mandated strict prescription record-keeping and quotas on manufacturing. Crucially, the CSA’s emphasis on preventing diversion did not initially address pharmaceutical marketing practices. Regulatory gaps allowed manufacturers to promote oxycodone for "moderate" non-cancer pain, setting the stage for later overprescribing [2] [7].

Table 2: Key Regulatory Milestones (1950–1995)

YearPolicy/EventImpact on Oxycodone
1950Percodan launchPopularized combination opioids for chronic pain
1970Controlled Substances ActSchedule II classification; prescription monitoring
1987MS Contin approvalNormalized long-acting opioids, paving way for OxyContin

Role in the Opioid Epidemic: North America vs. Global Perspectives

North American Crisis Dynamics

Purdue Pharma’s 1996 launch of OxyContin (controlled-release oxycodone) ignited the opioid epidemic in the U.S. and Canada. The FDA approved OxyContin based on claims of "reduced abuse potential" due to its extended-release mechanism, permitting 12-hour dosing [2] [4]. Purdue executed an unprecedented marketing campaign:

  • Physician Targeting: Sales representatives promoted "less than 1% addiction risk" using flawed studies (e.g., Porter & Jick letter) [4].
  • Prescriber Incentives: Bonuses averaged $71,500 per sales rep (2001), driving visits to high-prescribing doctors [4].
  • Disease Awareness Expansion: Purdue-funded "Partners Against Pain" advocated opioids for non-cancer pain, increasing prescriptions from 670,000 (1997) to 6.2 million (2002) [4].

OxyContin’s abuse soared as users discovered crushing tablets bypassed the time-release mechanism, delivering a heroin-like high. By 2004, it was a leading drug of abuse, with 2.8 million non-medical users [2] [7]. The crisis evolved in three waves:

  • Prescription Oxycodone (1996–2010): Overdose deaths linked to legal prescriptions peaked in 2010.
  • Heroin (2010–2013): As prescription monitoring tightened, 80% of heroin users reported prior OxyContin misuse [9].
  • Synthetic Opioids (2013–present): Fentanyl, often pressed into counterfeit oxycodone pills, caused death rates to spike by 400% [10].

Global Divergences

Outside North America, oxycodone’s impact varied:

  • Europe: Strict prescribing limits (e.g., UK’s NHS guidelines) curtailed misuse. Intravenous oxycodone (OxyNorm) is medically used but under tight surveillance [5].
  • China: Became a primary source of illicit fentanyl precursors. In 2025, U.S. tariffs targeted Chinese chemical suppliers for enabling synthetic opioid production [3].
  • Developing Nations: Limited healthcare access restricted oxycodone use but rising illicit markets now pose threats, with counterfeit pills appearing in Mexico and India [9].

Table 3: Opioid Epidemic Wave Progression Linked to Oxycodone

WaveTimeframePrimary DriverAnnual Deaths (Peak)
1: Prescription1996–2010OxyContin overprescribing16,849 (2010)
2: Heroin2010–2013Transition from oxycodone23,000 (2016)
3: Synthetics2013–presentFentanyl-adulterated pills87,000 (2024)

The 2007 Purdue Pharma guilty verdict ($634 million fine for misbranding) exemplified regulatory reckoning [4]. Yet, global policy gaps persist. The 2025 Stanford-Lancet Commission projects 1.2 million additional North American deaths by 2030 without integrated treatment access [9].

Properties

Product Name

Oxyconine

IUPAC Name

1-piperidin-1-ium-2-ylpropan-1-ol

Molecular Formula

C8H18NO+

Molecular Weight

144.23 g/mol

InChI

InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/p+1

InChI Key

VCCAAURNBULZRR-UHFFFAOYSA-O

Synonyms

alpha-conhydrine
conhydrine

Canonical SMILES

CCC(C1CCCC[NH2+]1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.